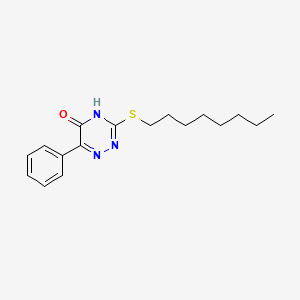
p-DAN2PHOS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-DAN2PHOS is a phosphine ligand known for its application in various catalytic processes. Phosphine ligands are essential in organometallic chemistry and homogeneous catalysis due to their ability to stabilize metal centers and facilitate various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-DAN2PHOS typically involves the reaction of appropriate phosphine precursors with specific organic compounds under controlled conditions. For instance, one common method involves the reaction of a phosphine with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
p-DAN2PHOS undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides, often under mild conditions.
Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.
Substitution: Halides or other leaving groups are replaced using nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine hydrides. Substitution reactions often result in the formation of new phosphine derivatives .
Aplicaciones Científicas De Investigación
p-DAN2PHOS has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a tool in biochemical studies.
Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism by which p-DAN2PHOS exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
P-Phos: Another phosphine ligand with similar applications but different structural features.
Xantphos: Known for its wide bite angle, making it suitable for specific catalytic processes.
BINAP: A well-known chiral phosphine ligand used in asymmetric synthesis
Uniqueness
p-DAN2PHOS is unique due to its specific structural features that provide distinct electronic and steric properties, making it highly effective in certain catalytic applications. Its ability to form stable complexes with a variety of metal centers and its versatility in different reaction conditions set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C20H13F6NaO3PS |
|---|---|
Peso molecular |
501.3 g/mol |
InChI |
InChI=1S/C20H13F6O3PS.Na/c21-19(22,23)13-4-8-15(9-5-13)30(16-10-6-14(7-11-16)20(24,25)26)17-2-1-3-18(12-17)31(27,28)29;/h1-12H,(H,27,28,29); |
Clave InChI |
PTYRAYYPLXIWNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097895.png)

![2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14097904.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097911.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14097923.png)
![tert-butyl 2-(4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene)acetate](/img/structure/B14097939.png)


![sodium;2-[5-[[(6R,7R)-2-carboxy-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]ethanolate](/img/structure/B14097960.png)

![2-Butyl-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097982.png)
